

Application Notes: n-Eicosane as a Standard for Gas Chromatography Analysis

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Compound of Interest

Compound Name: *n*-Eicosane

Cat. No.: B1172931

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Introduction

n-Eicosane ($C_{20}H_{42}$) is a saturated, straight-chain alkane with 20 carbon atoms.^[1] Its chemical inertness, thermal stability, and high purity (>99.5%) make it an excellent and widely used standard for gas chromatography (GC) applications.^{[2][3]} As a long-chain hydrocarbon, it is particularly useful in the analysis of semi-volatile and high-boiling point compounds, such as those found in petroleum products, environmental samples, and biological extracts.^{[4][5]} This document provides detailed protocols and data for utilizing **n-eicosane** as both an internal standard for quantitative analysis and as a reference compound for determining retention indices.

Physicochemical Properties of n-Eicosane

A thorough understanding of **n-eicosane**'s properties is essential for its effective use as a GC standard. It is a white crystalline solid at room temperature and is soluble in non-polar organic solvents like hexane, ether, and benzene, but insoluble in water.^{[3][6]}

Property	Value	Reference
Chemical Formula	$C_{20}H_{42}$	[6]
Molecular Weight	282.55 g/mol	[3]
CAS Number	112-95-8	[7]
Melting Point	35-37 °C	[6]
Boiling Point	343 °C (at 760 mm Hg)	[7]
Density	0.7886 g/cm ³	[6]
Solubility	Soluble in ether, petroleum ether, benzene; Insoluble in water.	[3]
Purity	>99.5% (GC Grade)	[2]

Applications in Gas Chromatography

n-Eicosane serves two primary roles in GC analysis:

- Internal Standard (IS): An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks.[8] By comparing the peak area of the analyte to the peak area of the IS, variations in injection volume, extraction efficiency, and instrument response can be corrected.[8] **n-Eicosane** is an ideal IS for many applications because it is non-reactive and often elutes in a region of the chromatogram with few interfering peaks.[3] [9]
- Retention Index (RI) Marker: The retention time of a compound can vary between different instruments and runs.[10] Retention indices (like the Kováts retention index) are a way to normalize retention times relative to a series of n-alkanes. **n-Eicosane** is a key component in standard mixtures used to calculate RI values, aiding in the tentative identification of unknown compounds.[11][12]

Experimental Protocols

Protocol 1: Preparation of n-Eicosane Standard Solutions

This protocol describes the preparation of a stock solution and subsequent working standards. High-purity solvents are critical for accurate results.

Materials:

- **n-Eicosane** ($\geq 99.5\%$ purity)
- n-Hexane (High-purity, GC grade)
- Class A volumetric flasks (10 mL, 100 mL)
- Analytical balance
- Micropipettes

Procedure:

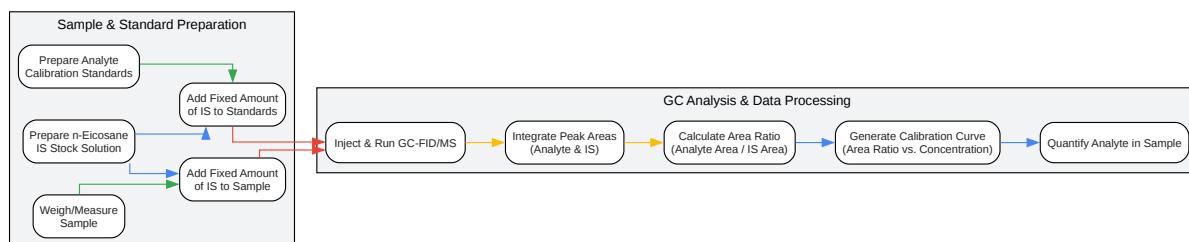
- Stock Solution (1000 $\mu\text{g}/\text{mL}$):
 - Accurately weigh 10 mg of **n-eicosane** using an analytical balance.
 - Quantitatively transfer the solid to a 10 mL Class A volumetric flask.
 - Add a small amount of n-hexane to dissolve the **n-eicosane**.
 - Once fully dissolved, dilute to the mark with n-hexane.
 - Stopper the flask and invert several times to ensure homogeneity. This solution should be stored at a cool temperature.[13]
- Working Standards:
 - Prepare a series of working standards by serially diluting the stock solution. For example, to prepare a 10 $\mu\text{g}/\text{mL}$ working standard, transfer 1 mL of the 1000 $\mu\text{g}/\text{mL}$ stock solution into a 100 mL volumetric flask and dilute to the mark with n-hexane.[13]

- For use as an internal standard, a single working standard is prepared and added consistently to all samples. For creating a calibration curve, a range of concentrations (e.g., 1, 5, 10, 25, 50 $\mu\text{g/mL}$) should be prepared.[14]

Protocol 2: Quantitative Analysis Using n-Eicosane as an Internal Standard

This protocol outlines a general GC method for quantifying an analyte in a sample matrix using **n-eicosane** as an internal standard. The parameters below are a typical starting point and should be optimized for the specific analyte and instrument.[5]

Workflow for Internal Standard Analysis



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Caption: Workflow for quantitative analysis using an internal standard.

Typical GC Parameters:

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B GC or equivalent[14]
Detector	Flame Ionization Detector (FID) or Mass Spectrometer (MS)[13]
GC Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar column[5][14]
Carrier Gas	Helium, constant flow rate of 1.0 - 1.5 mL/min[14]
Injector Temperature	280 - 300 °C[10][14]
Injection Volume	1 μ L
Injection Mode	Split (e.g., 20:1) or Splitless (for trace analysis)[14]
Oven Program	Initial: 50°C, hold for 2 minRamp: 10°C/min to 320°CHold: 10 min at 320°C
Detector Temperature	FID: 320°C; MS Transfer Line: 300°C

Procedure:

- Sample Preparation: Extract the analytes from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).[5][15]
- Internal Standard Spiking: Add a precise and consistent volume of the **n-eicosane** internal standard working solution to every sample extract and calibration standard.[9] For instance, add 100 μ L of a 10 μ g/mL **n-eicosane** solution to a final volume of 1 mL.
- GC Analysis: Inject 1 μ L of the prepared samples and standards into the GC system operating under the optimized conditions.
- Data Processing:
 - Identify the peaks corresponding to the analyte(s) and **n-eicosane** based on their retention times.

- Integrate the peak areas for both the analyte and **n-eicosane**.
- Calculate the Peak Area Ratio for each injection: (Analyte Peak Area) / (**n-Eicosane** Peak Area).[8]
- Generate a calibration curve by plotting the Peak Area Ratio versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the samples by using the Peak Area Ratio from the sample and the equation of the calibration curve.

Data Presentation: Retention Data

The retention index is a dimensionless value that normalizes the retention time of a compound to the retention times of adjacent n-alkanes. The Kováts Retention Index (I) is calculated for an unknown compound 'x' eluting between two n-alkanes with carbon numbers 'z' and 'z+1'.

Logical Relationship for Kováts Retention Index Calculation

Caption: Calculation logic for the Kováts Retention Index.

Retention Index Data for **n-Eicosane**:

By definition, the Kováts retention index for an n-alkane on any stationary phase is 100 times its carbon number.

Compound	Carbon Number	Kováts Retention Index (Non-Polar Column)
n-Eicosane	20	2000

This fixed value makes **n-eicosane** a reliable anchor point in retention index standard mixtures for identifying other compounds.[11][12] For example, a Sigma-Aldrich retention index standard mixture contains **n-eicosane** (C20) at a higher concentration to make it easily identifiable in the chromatogram.[11]

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